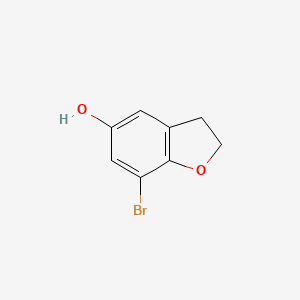

7-Bromo-2,3-dihydro-1-benzofuran-5-ol

Description

Properties

IUPAC Name |

7-bromo-2,3-dihydro-1-benzofuran-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c9-7-4-6(10)3-5-1-2-11-8(5)7/h3-4,10H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRAVGOYGGNRSCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Bromo 2,3 Dihydro 1 Benzofuran 5 Ol and Its Analogues

Classical Synthetic Approaches to Dihydrobenzofuran Systems

Traditional methods for constructing the dihydrobenzofuran ring often rely on intramolecular cyclization reactions, which form the core of many synthetic strategies.

Cyclization Reactions for Benzofuran (B130515) Ring Construction

The formation of the dihydrobenzofuran nucleus can be achieved through various cyclization strategies. One common approach involves the acid-catalyzed cyclization of compounds containing a carbonyl group, leading to dehydration and ring closure. rsc.org Another classical method is the Claisen rearrangement of ortho-allylphenols, which has been a foundational reaction for accessing dihydrobenzofuran skeletons. researchgate.net These methods often involve the formation of the C7a–O bond as a key step in constructing the heterocyclic ring. nih.gov For instance, the synthesis of various benzofurans has been achieved through the cyclization of o-alkynylphenols. researchgate.net

Intramolecular Friedel–Crafts Reactions

Intramolecular Friedel–Crafts reactions provide a powerful tool for the synthesis of polycyclic compounds, including dihydrobenzofurans. masterorganicchemistry.com This type of electrophilic aromatic substitution can be used for both alkylation and acylation to form the new heterocyclic ring. rsc.org The reaction typically involves a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate the cyclization of a suitable precursor. masterorganicchemistry.comrsc.org For example, α-aryloxyaryl ketones can undergo intramolecular Friedel–Crafts acylation to yield benzofuran structures. nih.gov More recently, metal-free conditions using phosphoric acid have been developed for the intramolecular Friedel–Crafts reaction to construct 2,3-unsubstituted benzofurans. rsc.org The success of these reactions is often dependent on the stability of the intermediate carbocation and the length of the tether connecting the reacting moieties, with the formation of five- and six-membered rings being the most common. masterorganicchemistry.com

| Reaction Type | Catalyst/Reagent | Key Feature |

| Cyclization of o-alkynylphenols | Varies | Forms benzofuran ring from acyclic precursor |

| Claisen Rearrangement | Heat/Acid | Rearrangement of allyl phenyl ethers |

| Intramolecular Friedel–Crafts | Lewis Acids (e.g., AlCl₃, FeCl₃), Brønsted Acids (e.g., H₃PO₄) | Electrophilic aromatic substitution to form a new ring |

Transition Metal-Catalyzed Synthesis of the Dihydrobenzofuran Nucleus

Modern synthetic chemistry heavily relies on transition metal catalysis to achieve efficient and selective bond formations. The synthesis of the dihydrobenzofuran nucleus has significantly benefited from the development of palladium, copper, and iridium-catalyzed reactions.

Palladium-Catalyzed Ring Closure and Heck/Cacchi Reactions

Palladium catalysis is a versatile tool for the synthesis of dihydrobenzofurans. nih.gov Methods such as the palladium-catalyzed carboalkoxylation of 2-allylphenols with aryl triflates have been developed to produce a wide array of functionalized 2,3-dihydrobenzofurans. nih.gov This process involves an oxidative addition of the aryl triflate to a Pd(0) complex, followed by alkene coordination, anti-oxypalladation, and reductive elimination to yield the final product. nih.gov

Another significant palladium-catalyzed method is the Heck/Cacchi reaction. For instance, an enantioselective synthesis of 2,3-dihydrobenzofuran (B1216630) derivatives was achieved by reacting aryl iodide-joined alkenes with o-alkynylanilines in the presence of a palladium catalyst. nih.gov This reaction proceeds through an intramolecular Heck coupling to form a σ-alkylpalladium intermediate, which then reacts to generate the desired polycyclic products with high enantiomeric excess. nih.gov Additionally, palladium-catalyzed heteroannulation of 2-bromophenols and 1,3-dienes, enabled by urea (B33335) ligands, offers a convergent route to diverse dihydrobenzofuran structures. acs.org

| Reaction | Catalyst System | Substrates | Key Intermediate |

| Carboalkoxylation | Pd(0)/CPhos | 2-allylphenols, aryl triflates | Cationic Pd-alkene complex |

| Heck/Cacchi Reaction | Pd₂(dba)₃·CHCl₃ / N-Me–Xu₃ | Aryl iodide-joined alkenes, o-alkynylanilines | σ-alkylpalladium intermediate |

| Heteroannulation | Palladium / Urea ligand | 2-bromophenols, 1,3-dienes | Not specified |

Copper-Catalyzed Intramolecular Reactions

Copper catalysis offers an alternative, often more economical, approach to the synthesis of dihydrobenzofurans. Copper-catalyzed intramolecular O-arylation of 1-(2-haloaryl)ketones is a method used to form the C7a–O bond of the benzofuran ring. nih.govacs.org One-pot procedures have been developed where an iron(III)-catalyzed regioselective halogenation of an aryl ketone is followed by a copper-catalyzed O-arylation to yield the benzofuran product. nih.govacs.org Furthermore, copper catalysts have been employed in the aerobic oxidative cyclization of phenols and alkynes, providing a regioselective route to polysubstituted benzofurans. rsc.org Enantioselective copper-catalyzed intramolecular carboamination of alkenes has also been utilized to synthesize nitrogen-containing heterocyclic systems, demonstrating the versatility of copper in intramolecular cyclizations. nih.gov

Iridium-Catalyzed Intramolecular Cycloaddition

Iridium catalysis has emerged as a powerful method for C-H activation and subsequent bond formation. The enantioselective synthesis of 3-substituted dihydrobenzofurans can be achieved through iridium-catalyzed intramolecular hydroarylation of m-allyloxyphenyl ketones. nii.ac.jprsc.orgrsc.org This reaction is efficiently catalyzed by a cationic iridium complex coordinated with a chiral bisphosphine ligand. nii.ac.jprsc.org The carbonyl group on the substrate acts as a directing group for the C-H activation, leading to high yields and enantioselectivity. nii.ac.jprsc.org This methodology has been extended to a one-pot synthesis from allylic carbonates and m-hydroxyacetophenones, which involves a sequential palladium-catalyzed allylic substitution followed by the iridium-catalyzed intramolecular hydroarylation. nii.ac.jprsc.org

Nickel-Catalyzed Approaches

Nickel-catalyzed reactions have emerged as a powerful tool in the synthesis of benzofuran derivatives due to the lower cost and unique reactivity of nickel catalysts compared to their palladium counterparts. thieme.de While direct nickel-catalyzed synthesis of 7-Bromo-2,3-dihydro-1-benzofuran-5-ol is not extensively documented, related nickel-catalyzed intramolecular nucleophilic additions of aryl halides to ketones provide a viable pathway to the core benzofuran structure. thieme.de

One notable approach involves the nickel-catalyzed intramolecular nucleophilic addition for the formation of various benzofuran derivatives. This method demonstrates good tolerance for substrates bearing either electron-donating or electron-withdrawing groups, suggesting its potential applicability for the synthesis of functionalized dihydrobenzofurans. thieme.de The general mechanism involves the reduction of a nickel(II) salt to active nickel(0), which then undergoes oxidative addition to an aryl halide. Subsequent intramolecular cyclization and reductive elimination yield the desired benzofuran ring system.

Recent advancements in 2021 highlighted a novel and efficient nickel-catalyzed methodology for the synthesis of benzofuran derivatives through intramolecular nucleophilic addition, providing noteworthy yields. nih.govacs.org Another study in 2020 envisioned the nickel-catalyzed synthesis of chiral 2,3-dihydrobenzofurans using ortho-substituted aryl halides, further expanding the scope of nickel catalysis in this area. nih.gov

Table 1: Examples of Nickel-Catalyzed Synthesis of Benzofuran Analogues

| Catalyst System | Substrate Type | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Ni(OTf)₂ / 1,10-Phenanthroline | Aryl Halide with Ketone | 3-Arylbenzofuran | Moderate to Good | thieme.de |

Regioselective Functionalization and Bromination Strategies for 7-Bromo-2,3-dihydro-1-benzofuran-5-ol

The precise introduction of a bromine atom at the C7 position of the 2,3-dihydro-1-benzofuran-5-ol scaffold is crucial for its subsequent use in medicinal chemistry. This requires highly regioselective functionalization and bromination strategies.

Direct Bromination Approaches

The direct bromination of aromatic compounds is a fundamental transformation in organic synthesis. For phenols and their derivatives, the hydroxyl group is a strong activating group, directing electrophilic substitution to the ortho and para positions. In the case of 2,3-dihydro-1-benzofuran-5-ol, the positions ortho (C4 and C6) and para (C7) to the hydroxyl group are activated. However, achieving high regioselectivity for the C7 position can be challenging due to competing reactions at other activated sites.

Selective bromination of hydroxy and methoxy-substituted benzofuran derivatives has been successfully achieved to prepare 1-[3-(2-Alkylbenzofuran-yl)]-2-(3,5-dibromo-4-hydroxyphenyl)ethanones and 1-[3-(2-Alkylbenzofuran-yl)-2-(3-bromo-4-methoxyphenyl)ethanones. researchgate.net This indicates that with careful control of reaction conditions and choice of brominating agent, regioselective bromination is feasible.

Synthesis via Halogenated Precursors

An alternative to direct bromination is the synthesis from pre-functionalized precursors where a halogen or another directing group is already in place. This multi-step approach often provides better control over regioselectivity. For instance, starting with a precursor that has a directing group at the C7 position can facilitate the desired bromination. Subsequently, the directing group can be removed or converted to the desired hydroxyl group. A concise synthetic strategy for benzofuran-based natural products has been described involving a Pd-catalyzed domino cyclization/coupling process, which could be adapted for the synthesis of halogenated dihydrobenzofurans. researchgate.net

Green Chemistry Principles in the Synthesis of 7-Bromo-2,3-dihydro-1-benzofuran-5-ol Derivatives

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally friendly processes.

Environmentally Benign Reaction Conditions

The use of greener solvents and reaction conditions is a key aspect of green chemistry. For the synthesis of benzofuran derivatives, researchers have explored the use of water as a solvent, which is non-toxic, non-flammable, and readily available. researchgate.net One-pot syntheses, which reduce the number of work-up and purification steps, also contribute to a greener process by minimizing waste generation. An environmentally-friendly one-pot synthesis of 2-arylbenzofurans has been developed using readily available and non-hazardous materials under ambient temperature. researchgate.net

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has gained significant attention as a green chemistry tool due to its ability to dramatically reduce reaction times, increase product yields, and often lead to cleaner reactions with fewer byproducts. nih.govresearchgate.net This technology has been successfully applied to the synthesis of various benzofuran derivatives.

Microwave irradiation has been employed in the one-pot, three-component synthesis of 2,3-disubstituted benzofurans, resulting in higher yields and shorter reaction times. nih.gov Furthermore, microwave-assisted synthesis has been utilized to obtain a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds, which have shown anti-cancer activity. scienceopen.comnih.gov The application of microwave technology to the synthesis of 3-amino-2,3-dihydrobenzofuran flavonoid derivatives has also been reported, showcasing its versatility in generating diverse molecular scaffolds. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzofuran Analogues

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Synthesis of 2,3-disubstituted benzofurans | Several hours | Minutes | Significant | nih.gov |

| Synthesis of benzofuran-pyrazole derivatives | Not specified | Not specified | High yields | scienceopen.comnih.gov |

Total Synthesis Strategies for Complex Benzofuran-Containing Natural Products Relevant to 7-Bromo-2,3-dihydro-1-benzofuran-5-ol

The 2,3-dihydro-1-benzofuran scaffold, present in 7-Bromo-2,3-dihydro-1-benzofuran-5-ol, is a core structural motif in numerous biologically active natural products. cnr.it The synthesis of these complex molecules has attracted considerable attention from the scientific community, leading to the development of innovative and efficient total synthesis strategies. rsc.orgresearchgate.net These strategies often focus on the key challenge of constructing the benzofuran ring system and provide valuable insights into the synthesis of its derivatives. rsc.org

Key Synthetic Approaches in Natural Product Synthesis

The total synthesis of benzofuran-containing natural products showcases a variety of powerful chemical reactions for constructing the core heterocyclic ring. These methods can be broadly categorized based on the specific bond formation used to close the furan (B31954) ring. Common strategies include palladium-catalyzed cross-coupling reactions, acid-induced dehydrocyclization, and domino or tandem reactions that form multiple bonds in a single operation. semanticscholar.orgresearchgate.net

Another powerful approach is the use of palladium-catalyzed domino cyclization/coupling processes. This has been applied to the synthesis of natural products like ailanthoidol (B1236983), egonol, and homoegonol. researchgate.net This methodology often employs key intermediates, such as 2-bromobenzofurans, which are generated and then further functionalized to build the target natural product. researchgate.net For example, a copper-catalyzed cyclization of 2-(2,2-dibromovinyl)-phenols can generate these versatile 2-bromobenzofuran (B1272952) intermediates. researchgate.net

The table below summarizes the total synthesis strategies for several representative benzofuran-containing natural products.

| Natural Product | Key Synthetic Strategy/Reaction | Starting Material(s) | Reference |

| Egonol | Sonogashira coupling followed by one-pot cyclization; Wittig reaction | Vanillin, 3,4-methylenedioxyphenylacetylene | semanticscholar.org |

| Ailanthoidol | Stille coupling reaction; Pd-catalysed domino cyclization/coupling | 5-bromo-2-hydroxy-3-methoxybenzaldehyde | researchgate.netrsc.org |

| Demethoxy-egonol | Construction of 2-arylbenzofuran skeleton via ZnCl₂ mediation and desulfurization | Methyl 3-(4-hydroxyphenyl)propionate, 2-chloro-2-methylthio-(3′,4′-methylenedioxy)acetophenone | rsc.org |

| Stemofuran A | Pd-catalysed domino cyclization/coupling process using triarylbismuth reagents | Not specified | researchgate.net |

| Moracin M | Heterogeneous copper-catalyzed A³ coupling reaction | Not specified | researchgate.net |

| (R)-Tremetone | Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reaction | o-bromophenols, 1,3-dienes | organic-chemistry.org |

Case Studies in Total Synthesis

Egonol: The synthesis of egonol, first isolated from the seed oil of Styrax japonicum, has been approached through various routes. semanticscholar.orgrsc.org A particularly efficient route starts with the iodination of vanillin. The resulting iodovanillin undergoes a Sonogashira coupling with 3,4-methylenedioxyphenylacetylene, catalyzed by Pd(PPh₃)₄ and CuI. This reaction proceeds via a coupling and subsequent cyclization in one pot to form the 2-arylbenzofuran core. Subsequent steps, including a Wittig reaction and reductions, complete the side chain to afford egonol. semanticscholar.org

Ailanthoidol: The synthesis of ailanthoidol has been achieved using different cross-coupling strategies. One approach utilizes a key Stille coupling reaction to connect the benzofuran core with its side chain. rsc.org An alternative and concise strategy involves a palladium-catalyzed domino cyclization/coupling process, which allows for the divergent synthesis of ailanthoidol and its derivatives, highlighting the flexibility of modern catalytic methods. researchgate.net

Multi-component and Domino Reactions: Modern synthetic strategies increasingly rely on efficiency and atom economy. Domino (or cascade) reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, are particularly powerful. The synthesis of various 2-aryl-benzofurans has been accomplished using a Pd-catalyzed domino cyclization/coupling process with triarylbismuth reagents for the creation of the benzofuran core. researchgate.net Similarly, a heterogeneous copper-catalyzed A³ coupling reaction of aldehydes, amines, and alkynes has been developed for the synthesis of propargylamines and subsequent conversion to benzofurans, leading to a concise synthesis of Moracin M. researchgate.net These approaches are highly relevant for creating libraries of complex benzofuran analogues for biological screening.

The exploration of these total synthesis strategies not only enables access to significant quantities of rare natural products for further study but also drives the development of new synthetic methodologies. The chemical knowledge gained is directly applicable to the synthesis of designed analogues like 7-Bromo-2,3-dihydro-1-benzofuran-5-ol, facilitating the exploration of their potential applications.

Chemical Reactivity and Derivatization Strategies for 7 Bromo 2,3 Dihydro 1 Benzofuran 5 Ol

Functional Group Transformations at the Hydroxyl (C-5) Position of 7-Bromo-2,3-dihydro-1-benzofuran-5-ol

The phenolic hydroxyl group at the C-5 position is a key site for derivatization, influencing the molecule's physicochemical properties such as acidity, hydrogen bonding capability, and antioxidant potential. nih.gov Standard functional group transformations can be readily applied to this position to generate a variety of analogues. Common modifications include O-alkylation to form ethers and O-acylation to produce esters. These reactions are typically straightforward and allow for the introduction of a wide array of substituents, which can modulate the compound's solubility, lipophilicity, and interaction with biological targets.

| Reaction Type | Reagents | Product | Purpose of Modification |

|---|---|---|---|

| O-Alkylation (Williamson Ether Synthesis) | Alkyl halide (R-X), Base (e.g., K₂CO₃, NaH) | 5-Alkoxy-7-bromo-2,3-dihydro-1-benzofuran | Increase lipophilicity, block phenolic group, introduce specific side chains for receptor binding. |

| O-Acylation | Acyl chloride (RCOCl) or Acid anhydride (B1165640) ((RCO)₂O), Base (e.g., Pyridine, Et₃N) | 7-Bromo-2,3-dihydro-1-benzofuran-5-yl ester | Create prodrugs, modulate solubility, introduce new functional groups. |

Chemical Modifications Involving the Bromo-Substituent (C-7) of 7-Bromo-2,3-dihydro-1-benzofuran-5-ol

The bromine atom at the C-7 position is a versatile handle for introducing significant structural diversity, primarily through metal-catalyzed cross-coupling reactions. This allows for the extension of the carbon skeleton and the creation of novel biaryl or aryl-alkyl structures.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. libretexts.org This palladium-catalyzed reaction couples an organohalide, such as 7-bromo-2,3-dihydro-1-benzofuran-5-ol, with an organoboron compound, typically a boronic acid or boronic ester. libretexts.orgnih.gov The reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acid building blocks. nih.gov This versatility makes it an indispensable tool for late-stage derivatization in drug discovery programs. nih.gov The general mechanism involves a catalytic cycle of oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

| Component | Role | Example |

|---|---|---|

| Aryl Halide | Electrophilic partner | 7-Bromo-2,3-dihydro-1-benzofuran-5-ol |

| Organoboron Reagent | Nucleophilic partner | Phenylboronic acid, Alkylboronic ester |

| Palladium Catalyst | Catalyzes the C-C bond formation | Pd(PPh₃)₄, Pd(OAc)₂ with a ligand |

| Base | Activates the organoboron reagent and facilitates the catalytic cycle | Na₂CO₃, K₂CO₃, Cs₂CO₃ |

| Solvent | Reaction medium | Toluene, Dioxane, DME, often with water |

Through Suzuki-Miyaura coupling, a vast array of aryl, heteroaryl, alkenyl, and even alkyl groups can be appended to the C-7 position of the benzofuran (B130515) core, significantly altering the steric and electronic properties of the molecule. nih.govrsc.org

While carbon-carbon bond formation is the most common strategy, the bromo-substituent can also be a precursor for other functionalities. Although less common for aryl bromides than for alkyl bromides, halogen exchange reactions can potentially be employed under specific conditions to replace bromine with iodine or fluorine to fine-tune electronic properties or for use in other coupling reactions. More synthetically useful is the conversion of the aryl bromide into an organometallic intermediate. For instance, lithium-halogen exchange using an organolithium reagent (e.g., n-BuLi or t-BuLi) would generate a highly reactive aryllithium species. This intermediate can then be trapped with various electrophiles to introduce a range of functional groups, such as carboxyl, amino, or sulfonyl moieties, further expanding the synthetic possibilities.

Derivatization for the Development of Analogues with Enhanced Biological Properties

The derivatization strategies outlined above are instrumental in the development of analogues with improved biological profiles. Benzofuran derivatives are known to possess a wide spectrum of biological activities, including antioxidant, anticancer, anti-inflammatory, and neuroprotective properties. researchgate.netnih.govresearchgate.net Halogenated benzofurans, in particular, represent an important class of compounds with noted cytotoxic activity. researchgate.net

Structure-activity relationship (SAR) studies rely on the synthesis of focused libraries of compounds where specific parts of the lead molecule are systematically modified. For 7-bromo-2,3-dihydro-1-benzofuran-5-ol, these modifications can be correlated with changes in biological effect:

C-5 Position: Modifications at the hydroxyl group can influence antioxidant activity, which is linked to the homolytic O-H bond dissociation enthalpy. nih.gov Converting the hydroxyl to an ether or ester can also impact metabolic stability and cell permeability.

C-7 Position: Introducing various substituents via Suzuki-Miyaura coupling allows for the exploration of specific binding pockets in target proteins. The size, shape, and electronic nature of the appended group can dramatically affect potency and selectivity. For example, the synthesis of analogues of α-tocopherol (Vitamin E) based on the 2,3-dihydro-1-benzofuran-5-ol scaffold has been explored to develop potent antioxidants for protecting against central nervous system trauma. nih.gov

Structure Activity Relationship Sar Studies of 7 Bromo 2,3 Dihydro 1 Benzofuran 5 Ol and Its Analogues

Influence of Halogenation (Bromine at C-7) on Biological Activity and Potency

Halogenation of the benzofuran (B130515) ring has been consistently shown to significantly impact the biological activity of its derivatives. nih.gov The introduction of halogen atoms such as bromine, chlorine, or fluorine can lead to a substantial increase in anticancer and cytotoxic activities. nih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a biological target, thereby improving binding affinity. nih.gov

Role of the Dihydrofuran Moiety in Ligand-Receptor Interactions

The 2,3-dihydrofuran (B140613) moiety is a key structural feature that plays a significant role in the interaction of these ligands with their biological receptors. This saturated heterocyclic ring constrains the conformation of the molecule, which can be crucial for optimal binding. For example, in a series of 2,3-dihydro-1-benzofuran derivatives designed as cannabinoid receptor 2 (CB2) agonists, the dihydrofuran scaffold was found to mimic the structure of isatin-based compounds, with the five-membered ring fitting well into the receptor's binding pocket. nih.gov

Significance of Substituents at the C-5 Position on Pharmacological Profiles

The nature of the substituent at the C-5 position of the 2,3-dihydro-1-benzofuran ring has a profound impact on the pharmacological profile of the resulting analogues. The hydroxyl group in 7-Bromo-2,3-dihydro-1-benzofuran-5-ol, for instance, is a critical feature. Benzofuran-5-ol (B79771) derivatives have been synthesized and shown to possess potent antifungal activity. nih.gov It has been speculated that these compounds may be metabolized to benzoquinone derivatives within fungal cells, which are responsible for the antifungal effect. researchgate.net

In the context of other biological targets, modification at the C-5 position has been shown to be crucial. For example, in a series of 2,3-dihydro-1-benzofuran derivatives acting as CB2 receptor agonists, moving a carboxamide moiety from the 6-position to the 5-position resulted in a dramatic loss of functional activity. This was attributed to the loss of a key hydrogen-bond interaction with the receptor.

The antioxidant properties of 2,3-dihydro-1-benzofuran-5-ols have also been investigated as analogues of alpha-tocopherol (B171835) (Vitamin E). nih.govnih.gov The phenolic hydroxyl group at the C-5 position is essential for their free radical scavenging activity. These findings collectively underscore the critical role of the C-5 substituent in determining the specific pharmacological activities of 7-Bromo-2,3-dihydro-1-benzofuran-5-ol analogues.

Effects of Heterocyclic Ring Substitutions at C-2 on Cytotoxic and Antimicrobial Activity

Structure-activity relationship studies have consistently highlighted that substitutions at the C-2 position of the benzofuran ring, particularly with heterocyclic moieties, are crucial for cytotoxic and antimicrobial activities. nih.govrsc.org The introduction of various heterocyclic rings at this position has led to the development of potent anticancer and antimicrobial agents. mdpi.comrsc.org

For instance, a series of new benzofuran derivatives containing a heterocyclic substituent linked to the benzofuran nucleus at C-2 were synthesized and showed potent antitumor activity against a human liver carcinoma cell line (HEPG2). mdpi.com In another study, the antimicrobial activity of benzofuran derivatives was found to be more dependent on the substitution at the heterocyclic furan (B31954) ring than on the aromatic moiety. rsc.org The combination of benzofuran with other heterocyclic systems like pyrazole (B372694) and thiazole (B1198619) has been shown to be essential for potent antimicrobial activity. rsc.org

The following table summarizes the cytotoxic and antimicrobial activities of some C-2 substituted benzofuran derivatives:

| Compound ID | C-2 Substituent | Biological Activity | Cell Line/Organism | IC50/MIC | Reference |

| Compound 3f | Thiazolidinone derivative | Antitumor | HEPG2 | 12.4 µg/mL | mdpi.com |

| Compound 1 | Aza-benzofuran | Antibacterial | Salmonella typhimurium | 12.5 µg/mL | mdpi.com |

| Compound 1 | Aza-benzofuran | Antibacterial | Escherichia coli | 25 µg/mL | mdpi.com |

| Compound 1 | Aza-benzofuran | Antibacterial | Staphylococcus aureus | 12.5 µg/mL | mdpi.com |

| Compound 6 | Aza-benzofuran | Antifungal | Penicillium italicum | 12.5 µg/mL | mdpi.com |

| Compound 6 | Aza-benzofuran | Antifungal | Colletotrichum musae | 12.5–25 µg/mL | mdpi.com |

| Compound 55 | 1-(Thiazol-2-yl) pyrazoline | Antibacterial | Gram-negative bacteria | IZ = 25 mm | rsc.org |

IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration; IZ: Inhibition Zone.

Stereochemical Considerations in the Biological Activity of 7-Bromo-2,3-dihydro-1-benzofuran-5-ol Analogues

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, and this is particularly true for analogues of 7-Bromo-2,3-dihydro-1-benzofuran-5-ol that possess a stereocenter, often at the C-2 or C-3 position of the dihydrofuran ring. nih.govumt.edumdpi.com The differential interaction of enantiomers with their biological targets can lead to significant differences in potency and efficacy.

A notable example is a series of 2,3-dihydro-1-benzofuran derivatives developed as potent and selective CB2 receptor agonists. nih.govumt.edu In this series, the compounds bear an asymmetric carbon atom. For the most selective compound, enantiomer separation was performed, and it was discovered that the S enantiomer was the active one, responsible for the CB2 receptor activity, while the R enantiomer exhibited only weak functional activity. nih.govumt.edu This highlights the stereospecific nature of the interaction between the ligand and the receptor.

The design of stereoselective syntheses is therefore crucial in the development of potent therapeutic agents based on the 2,3-dihydro-1-benzofuran scaffold. In another study, a stereoselective synthesis was designed to obtain a single enantiomer of a novel benzothiadiazine derivative, and patch-clamp experiments confirmed that the R stereoisomer was the active component as an AMPA receptor positive allosteric modulator. nih.gov These examples underscore the importance of considering stereochemistry in the design and biological evaluation of 7-Bromo-2,3-dihydro-1-benzofuran-5-ol analogues to identify the most active and selective enantiomer.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Novel Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used in the rational design of new drugs. mdpi.comnih.govnih.govmdpi.com By establishing a mathematical relationship between the chemical structure and biological activity of a series of compounds, QSAR models can predict the activity of novel, unsynthesized molecules, thereby guiding the design of more potent and selective analogues. nih.govnih.gov

Several QSAR studies have been successfully applied to benzofuran and 2,3-dihydrobenzofuran (B1216630) derivatives to understand the key structural features required for their biological activities. For example, a 2D-QSAR model was developed for a series of benzofuran-based vasodilators, which helped in identifying the structural requirements for their activity. mdpi.com Similarly, a 3D-QSAR study on novel benzofuran-based acetylcholinesterase inhibitors revealed the importance of the alkyl group in certain positions of the phenyl moiety for the inhibitory activity. nih.gov

In another study, various QSAR models were created to explain and predict the antileishmanial activity of a series of synthetic 2-phenyl-2,3-dihydrobenzofurans. mdpi.com The 3D-QSAR models were found to be superior in performance and revealed the most important structural features required for antileishmanial activity. mdpi.com These models serve as a fundamental tool for the further development of this class of compounds by allowing for the prediction of the activity of potentially new leishmanicidal dihydrobenzofurans before their synthesis. mdpi.com The application of QSAR modeling to 7-Bromo-2,3-dihydro-1-benzofuran-5-ol analogues can thus facilitate the rational design of new compounds with optimized pharmacological profiles.

Pharmacological and Biological Activities of 7 Bromo 2,3 Dihydro 1 Benzofuran 5 Ol Analogues in Vitro and Preclinical in Vivo Studies

Anticancer and Antitumor Research

Benzofuran (B130515) derivatives have been extensively investigated for their potential as anticancer agents. nih.gov Studies have shown that structural modifications, such as the addition of halogen atoms like bromine, can significantly enhance cytotoxic activities, likely by improving binding affinity to molecular targets. nih.gov

Analogues of the benzofuran scaffold have demonstrated significant growth inhibitory effects across a wide spectrum of human cancer cell lines.

In studies on breast cancer, various benzofuran derivatives have shown potent cytotoxicity against the MCF-7 cell line. researchgate.netnih.gov For instance, certain benzofuran-substituted chalcones and pyrazolines displayed high cytotoxic activity on MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values for some compounds recorded as low as 2.71 µM and 2.12 µM, respectively. uludag.edu.tr Similarly, other synthesized benzofuran derivatives exhibited superior inhibition against the MCF-7 cell line when compared to standard drugs, with IC50 values recorded at 1.875 µM and 1.287 µM. nih.gov

Leukemia cell lines have also been a target of investigation. A benzofuran derivative with a bromine atom showed remarkable cytotoxic activity against K-562 (human chronic leukemia) and HL-60 (human acute leukemia) cells, with IC50 values of 5 µM and 0.1 µM, respectively. nih.gov Another benzofuran-pyrazole derivative demonstrated a 56.84% inhibition rate on K-562 cells at a 10 µM concentration. nih.gov

Research on lung cancer cells, including A549 and NCI-H460, has also yielded promising results. A newly synthesized chalcone (B49325) derivative showed an IC50 value of 2.85 µM in A549 cells. ejmo.org Other benzofuran-substituted chalcones also proved to have high cytotoxic activity against A549 and H1299 lung cancer cells, with IC50 values as low as 2.21 µM and 2.92 µM for one of the compounds. uludag.edu.tr A different benzofuran-pyrazole derivative showed an 80.92% growth inhibition on NCI-H460 cells at a 10 µM concentration. nih.gov

The cytotoxic effects extend to colon cancer cell lines such as HCT-116 and HT-29. nih.govresearchgate.net A bromo-substituted benzofuran-based oxadiazole conjugate was particularly effective against HCT116 cells, with an IC50 value of 3.27 µM. nih.gov The benzofuran-pyrazole derivative mentioned earlier also inhibited HCT-116 cell growth by 72.14% at a 10 µM concentration. nih.gov

Furthermore, these analogues have been tested against central nervous system (CNS), melanoma, and ovarian cancer cell lines. The benzofuran-pyrazole derivative showed significant growth inhibition rates at 10 µM in CNS cancer cells (SNB-75: 58.02%), melanoma cells (LOX IMVI: 72.69%), and ovarian cancer cells (OVCAR-4: 56.45%). nih.gov

| Cell Line | Cancer Type | Compound Type | IC50 / % Inhibition | Reference |

| MCF-7 | Breast | Benzofuran derivative | 1.287 µM | nih.gov |

| MCF-7 | Benzofuran-substituted chalcone | 2.71 µM | uludag.edu.tr | |

| MDA-MB-231 | Breast | Benzofuran-substituted chalcone | 2.12 µM | uludag.edu.tr |

| K-562 | Leukemia | Brominated benzofuran | 5 µM | nih.gov |

| K-562 | Benzofuran-pyrazole derivative | 56.84% inhibition @ 10 µM | nih.gov | |

| HL-60 | Leukemia | Brominated benzofuran | 0.1 µM | nih.gov |

| A549 | Lung | Benzofuran-substituted chalcone | 2.21 µM | uludag.edu.tr |

| NCI-H460 | Lung | Benzofuran-pyrazole derivative | 80.92% inhibition @ 10 µM | nih.gov |

| HCT-116 | Colon | Bromo-benzofuran oxadiazole | 3.27 µM | nih.gov |

| SNB-75 | CNS | Benzofuran-pyrazole derivative | 58.02% inhibition @ 10 µM | nih.gov |

| LOX IMVI | Melanoma | Benzofuran-pyrazole derivative | 72.69% inhibition @ 10 µM | nih.gov |

| OVCAR-4 | Ovarian | Benzofuran-pyrazole derivative | 56.45% inhibition @ 10 µM | nih.gov |

A key mechanism behind the anticancer activity of benzofuran analogues is their ability to inhibit protein kinases, which are crucial for cell signaling, proliferation, and survival. nih.gov Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) and Src Kinase are two such targets that have been investigated.

Several studies have identified benzofuran derivatives as potent inhibitors of EGFR-TK. nih.govmdpi.com The EGFR signaling pathway is a primary driver in non-small-cell lung cancer (NSCLC), making it a significant therapeutic target. mdpi.com A novel benzofuran–indole (B1671886) hybrid, compound 8aa, was identified as a potent and selective EGFR inhibitor that also showed significant inhibitory effects against the double mutant L858R/T790M EGFR, which is common in NSCLC. mdpi.com Another set of 2-(pyrazolyl)benzofuran derivatives demonstrated promising EGFR protein kinase inhibitory activity, with one compound having an IC50 value of 0.07 µM, which was more potent than the reference drug erlotinib (B232) (IC50 = 0.08 µM). nih.gov

Src kinase, another non-receptor tyrosine kinase often overactive in cancer, has also been identified as a target. A specific benzofuran-pyrazole derivative, at a concentration of 10 µM, produced a significant 59% inhibition of Src kinase. nih.gov Some Src inhibitors, such as saracatinib, have been shown to simultaneously inhibit both EGFR and Src, which could provide a benefit in controlling tumor growth and preventing resistance. nih.gov

Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Benzofuran analogues have been shown to trigger apoptosis in cancer cells through various mechanisms, frequently involving the activation of caspases.

The activation of caspase-3, a key executioner caspase in the apoptotic pathway, is a common finding in studies of benzofuran derivatives. nih.govresearchgate.net Research has demonstrated that certain benzofuran molecules induce significant apoptosis in cancer cells, confirmed by strong positive caspase-3 immuno-reactions in tumor sections. nih.gov In one study, benzofuran-substituted chalcone derivatives were found to induce apoptosis via the extrinsic pathway, which involves death receptors on the cell surface. uludag.edu.tr Another study on a novel benzofuran–indole hybrid showed it activated caspase 3, leading to apoptosis. researchgate.net

The process often involves the release of cytochrome c from the mitochondria into the cytosol, which then activates caspase-9, an initiator caspase that subsequently activates caspase-3. nih.gov This intrinsic pathway of apoptosis has been linked to the action of flavonoids, a class of compounds that includes benzofuran structures. nih.gov Immunohistochemistry staining of tissues treated with a benzofuran derivative, MO-2097, showed increased levels of the apoptosis marker cleaved caspase-3, confirming in vivo efficacy. researchgate.netnih.gov

Hypoxia-Inducible Factor-1 (HIF-1) is a transcription factor that allows tumor cells to adapt and survive in low-oxygen (hypoxic) environments, which are common within solid tumors. nih.gov HIF-1 promotes processes like angiogenesis (new blood vessel formation) and metastasis, making it a critical target for cancer therapy. researchgate.net

Several benzofuran analogues have been identified as inhibitors of the HIF-1 pathway. These compounds work by preventing the accumulation of the HIF-1α subunit, which is stabilized under hypoxic conditions. nih.gov For example, a novel synthetic chiral-free benzofuran compound, MO-2097, was shown to inhibit hypoxia-induced HIF-1α accumulation in HeLa cells. researchgate.netnih.gov This inhibition was mediated by targeting the hnRNPA2B1 protein. In vivo studies confirmed that treatment with this compound led to decreased expression of HIF-1α in tumor tissues. researchgate.netnih.gov The inhibition of HIF-1α by benzofuran analogues leads to the downregulation of its target genes, such as VEGF and EPO, which can in turn inhibit angiogenesis. researchgate.net

Antimicrobial Activities (Antibacterial and Antifungal)

The benzofuran scaffold is a core component of many compounds exhibiting a broad range of antimicrobial activities. nih.govnih.govresearchgate.net Derivatives have been developed and tested against various bacterial and fungal pathogens, showing potential for the development of new antimicrobial agents to combat infectious diseases. researchgate.net

Analogues of benzofuran have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. researchgate.net

Against Gram-positive bacteria, benzofuran derivatives have shown notable efficacy. Benzbromarone, a benzofuran derivative, exhibits potent antibacterial activity against clinical isolates of Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Streptococcus agalactiae, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. nih.gov Other studies have highlighted compounds with excellent activity against S. aureus and B. subtilis. nih.govnih.gov

The activity of these compounds extends to Gram-negative bacteria as well. One benzofuran derivative showed moderate antibacterial activity against Salmonella typhimurium and Escherichia coli, with MIC values of 12.5 µg/mL and 25 µg/mL, respectively. mdpi.com Other research has reported on derivatives active against Klebsiella pneumoniae and Pseudomonas aeruginosa. nih.gov The antibacterial potency can be influenced by the specific substitutions on the benzofuran ring. nih.gov While some compounds show broad-spectrum activity, others may be more potent against either Gram-positive or Gram-negative strains. nih.govmdpi.com

| Bacteria | Gram Stain | Compound Type | MIC (µg/mL) | Reference |

| S. aureus | Positive | Benzbromarone | 8 - 32 | nih.gov |

| S. epidermidis | Positive | Benzbromarone | 8 - 32 | nih.gov |

| E. faecalis | Positive | Benzbromarone | 8 - 32 | nih.gov |

| S. typhimurium | Negative | Benzofuran derivative | 12.5 | mdpi.com |

| E. coli | Negative | Benzofuran derivative | 25 | mdpi.com |

Potent Antifungal Efficacy against Pathogenic Fungi (e.g., Candida, Aspergillus, Cryptococcus neoformans)

Analogues of 7-Bromo-2,3-dihydro-1-benzofuran-5-ol, specifically benzofuran-5-ol (B79771) derivatives, have demonstrated significant in vitro antifungal activity against a range of pathogenic fungi. researchgate.net Studies have revealed that these compounds exhibit potent efficacy against various species of Candida, Aspergillus, and Cryptococcus neoformans. researchgate.net The structure of the benzofuran scaffold is considered a key element for these antifungal properties. nih.gov

The antifungal effectiveness of certain benzofuran-5-ol derivatives has been shown to be comparable or even superior to established antifungal agents like 5-fluorocytosine. researchgate.net For instance, specific derivatives have shown potent activity against all tested fungi, with Minimum Inhibitory Concentration (MIC) values as low as 1.6 mg/mL against Candida albicans and 3.2 mg/mL against Candida tropicalis. researchgate.net The consistent performance of these compounds across different fungal species suggests that the benzofuran-5-ol scaffold is a promising lead structure for the development of new antifungal agents. researchgate.net

Table 1: Antifungal Activity of Selected Benzofuran-5-ol Analogues

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 1.6 |

| Candida tropicalis | 3.2 |

| Aspergillus species | Data not specified |

Investigations into Antimicrobial Mechanism of Action (e.g., Benzoquinone Metabolites)

Research into the mechanism of action for the antifungal effects of benzofuran-5-ol analogues suggests a crucial role for their metabolic transformation within fungal cells. researchgate.net It is proposed that these compounds are metabolized into benzoquinone derivatives that feature a quinonoid structure. researchgate.net These resulting metabolites are believed to be the primary agents responsible for the potent antifungal activity observed. researchgate.net The conversion to a quinonoid structure appears to be a key step in exerting their inhibitory effects on fungal growth, highlighting a bioactivation-dependent mechanism. researchgate.net

Neuropharmacological and Receptor Modulatory Activities

The benzofuran scaffold is a component of molecules that interact with serotonin (B10506) receptors. While direct studies on 7-Bromo-2,3-dihydro-1-benzofuran-5-ol are limited, related structures show significant activity. For example, a benzofuran analogue of serotonin, 1-oxo-5-hydroxytryptamine, has been synthesized and identified as a potent agonist of the 5-HT3 receptor, with potency equal to that of serotonin itself. nih.gov This finding indicates that the indolic proton of serotonin is not essential for receptor activation, a role that can be fulfilled by the oxygen in the benzofuran ring. nih.gov

Furthermore, other related heterocyclic structures, such as 5-hydroxycoumarin derivatives, have been investigated for their affinity to serotonin receptors. Certain derivatives with bromo substitutions on an attached phenylpiperazine moiety showed weak partial agonism at the 5-HT1A receptor and varying affinities for the 5-HT2A receptor. mdpi.com These findings suggest that the broader family of benzofuran-containing compounds has the potential to modulate various serotonin receptor subtypes, including those in the 5-HT2 family. The tricyclic antidepressants, for instance, are known to exert some of their effects at 5-HT2A/C receptor sites. nih.gov

The interaction of ligands with dopamine (B1211576) receptors (DRs) is crucial for many neurological processes. nih.gov While specific data on 7-Bromo-2,3-dihydro-1-benzofuran-5-ol analogues is not detailed in the provided results, the general principles of DR-ligand interactions offer a framework for their potential activity. Dopamine receptors are categorized into D1-like (D1, D5) and D2-like (D2, D3, D4) subtypes. nih.gov

Ligand binding and selectivity are governed by interactions with specific amino acid residues within the receptor's binding pocket. nih.gov Key interactions include a salt bridge formed between the ligand's positively charged amine and a conserved aspartic acid residue (Asp3.32) in transmembrane domain 3 (TM3). nih.gov Additionally, a serine microdomain in TM5 is important for orienting the ligand, while an aromatic microdomain in TM6, involving tryptophan and phenylalanine residues, is crucial for receptor activation upon agonist binding. nih.gov The potential for benzofuran analogues to interact with these receptors would depend on their ability to form these critical bonds and fit within the hydrophobic and aromatic microdomains of the D1 and D2 receptor subtypes. nih.gov

Preclinical studies on 2,3-dihydrobenzofuran (B1216630) analogues have revealed significant neuroprotective effects, particularly through the modulation of pathways related to mitochondrial function and apoptosis. nih.gov In a mouse model of Alzheimer's disease, the administration of 2-(((3-trifluoromethyl)phenyl(selenyl)methyl)-2,3-dihydrobenzofuran (TFSeB) demonstrated protective effects against neuronal damage. nih.govnih.gov

This neuroprotection appears to be mediated, in part, by the regulation of apoptosis-related proteins. Treatment with the benzofuran derivative led to an increase in the expression of the anti-apoptotic protein BCL-2 and a decrease in the expression of the pro-apoptotic protein BAX. nih.gov This modulation shifts the balance towards neuronal survival and suggests an ability to maintain mitochondrial integrity, thereby inhibiting the apoptotic cascade. nih.gov The compound also reduced markers of oxidative stress, which is closely linked to mitochondrial dysfunction. nih.govnih.gov

Enzyme Inhibitory Profiles

Analogues of 2,3-dihydro-1-benzofuran have demonstrated notable enzyme inhibitory activity in preclinical models of neurodegeneration. nih.govnih.gov In studies using a streptozotocin-induced model of Alzheimer's disease, the compound TFSeB successfully reversed the elevated activity of key enzymes implicated in the disease's pathology. nih.gov

Specifically, treatment with this benzofuran derivative counteracted the increased activity of monoamine oxidase B (MAO-B) in the hippocampus and cortex. nih.govnih.gov It also reverted the heightened activity of acetylcholinesterase (AChE) in the cortex and cerebellum. nih.govnih.gov The inhibition of MAO-B is relevant for its role in neurotransmitter metabolism and oxidative stress, while the inhibition of AChE is a primary strategy for symptomatic treatment of Alzheimer's disease.

Table 2: Enzyme Inhibitory Activity of a 2,3-dihydro-1-benzofuran Analogue (TFSeB)

| Enzyme | Effect | Brain Region |

|---|---|---|

| Monoamine Oxidase B (MAO-B) | Reverted increased activity | Hippocampus, Cortex |

General Enzyme Inhibition in Metabolic Pathways

The intricate network of metabolic pathways is fundamental to cellular function, and its dysregulation is a hallmark of numerous diseases. Analogues of 7-bromo-2,3-dihydro-1-benzofuran-5-ol have been investigated as inhibitors of specific enzymes within these pathways, demonstrating their potential to modulate metabolic processes.

One notable example is the inhibition of glucosamine-6-phosphate synthase (GlcN-6-P synthase), a key enzyme in the hexosamine biosynthetic pathway, which is crucial for the synthesis of essential macromolecules. A benzofuran-2-yl derivative has been identified as a potential inhibitor of this enzyme, suggesting a possible therapeutic application in conditions where this pathway is overactive. researchgate.net The development of such inhibitors highlights the versatility of the benzofuran scaffold in targeting metabolic enzymes with high specificity. Further research into the structure-activity relationships of these analogues could lead to the discovery of more potent and selective inhibitors, offering new avenues for therapeutic intervention in metabolic disorders.

DNA Gyrase B Inhibition Studies

DNA gyrase is a type II topoisomerase that plays a critical role in bacterial DNA replication, making it an attractive target for the development of novel antibacterial agents. The GyrB subunit, in particular, possesses an ATPase active site that is essential for the enzyme's function. Several studies have focused on the potential of benzofuran derivatives to inhibit this crucial bacterial enzyme.

A series of novel benzofuran-pyrazole based compounds have been synthesized and evaluated for their antimicrobial activity, with a specific focus on their ability to inhibit E. coli DNA gyrase B. Among the synthesized compounds, compound 9 demonstrated notable inhibitory activity with an IC50 of 9.80 µM, a potency comparable to the well-known antibiotic ciprofloxacin. nih.govnih.gov This finding underscores the potential of the benzofuran scaffold in the design of new antibacterial agents that target DNA gyrase B.

| Compound | Target Enzyme | Organism | IC50 (µM) | Reference |

| 9 (benzofuran-pyrazole derivative) | DNA Gyrase B | E. coli | 9.80 | nih.govnih.gov |

Protein Kinase Inhibition (e.g., PIM-1)

Protein kinases are a large family of enzymes that regulate a wide array of cellular processes, and their dysregulation is frequently implicated in the development of cancer. The PIM-1 kinase, a serine/threonine kinase, is a proto-oncogene that is overexpressed in various human cancers, making it a significant target for anticancer drug development.

Several benzofuran derivatives have been identified as potent inhibitors of PIM-1 kinase. For instance, novel benzofuran-2-carboxylic acids have been discovered through fragment-based screening and subsequent optimization, demonstrating potent inhibition of both PIM-1 and PIM-2 in enzyme assays. nih.govnih.gov X-ray crystallography studies of the inhibitor/PIM-1 binding complex have revealed key interactions, such as salt-bridge and hydrogen bond formations, mediated by the carboxylic acid and amino groups of the compounds. nih.gov Furthermore, dibenzo[b,d]furan derivatives inspired by the natural product cercosporamide (B1662848) have also shown promise as potent PIM-1/2 kinase inhibitors. researchgate.netresearchgate.net

| Compound Class | Target Kinase | Key Findings | Reference |

| Benzofuran-2-carboxylic acids | PIM-1, PIM-2 | Potent inhibition in enzyme assays. X-ray structures reveal key binding interactions. | nih.govnih.gov |

| Dibenzo[b,d]furan derivatives | PIM-1, PIM-2 | Inspired by cercosporamide, show potent inhibition. | researchgate.netresearchgate.net |

Antioxidant Properties and Radical Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases. Benzofuran derivatives, particularly those with hydroxyl substitutions, have demonstrated significant antioxidant properties.

The antioxidant activity of these compounds is primarily attributed to their ability to scavenge free radicals through various mechanisms. Theoretical studies on benzofuran Schiff base and thiazolidinone derivatives have explored three main radical scavenging mechanisms: Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). rsc.org The thermodynamically preferred mechanism is often dependent on the solvent environment, with HAT being favored in the gas phase and non-polar solutions, while SPLET is preferred in polar environments. rsc.org The presence of electron-donating groups on the benzofuran ring can enhance the antioxidant capacity by lowering the ionization potential. rsc.org

Antiviral and Anti-HIV Activities

The development of novel antiviral agents remains a critical area of research, particularly with the emergence of drug-resistant viral strains. Benzofuran derivatives have been investigated for their potential antiviral activities, with a significant focus on their efficacy against the Human Immunodeficiency Virus (HIV).

Several studies have reported the synthesis and in vitro evaluation of novel benzofuran derivatives as potential anti-HIV-1 agents. researchgate.net In one study, a series of 1-(1-benzofuran-2-yl-ethylidene)-4-substituted thiosemicarbazides and their derived ring systems were synthesized and tested for their anti-HIV activity. researchgate.netresearchgate.net Among the tested compounds, compounds 5c and 9a showed a significant reduction in the viral cytopathic effect, with compound 9a being confirmed to have moderate anti-HIV activity. researchgate.netresearchgate.net Another study on 3-benzoylbenzofurans and their pyrazole (B372694) derivatives identified compounds 3g , 4b , 5f , and 5h as potent inhibitors in pseudovirus assays. nih.gov Further mechanistic studies revealed that compounds 3g and 4b act as non-nucleoside reverse transcriptase inhibitors, while 5f and 5h inhibit HIV entry. nih.gov

| Compound | Activity | Mechanism of Action | Reference |

| 5c | Significant reduction in viral cytopathic effect (93.19%) | Not specified | researchgate.netresearchgate.net |

| 9a | Moderate anti-HIV activity, significant reduction in viral cytopathic effect (59.55%) | Not specified | researchgate.netresearchgate.net |

| 3g , 4b | Potent inhibitors in pseudovirus assays | Non-nucleoside reverse transcriptase inhibitors | nih.gov |

| 5f , 5h | Potent inhibitors in pseudovirus assays | HIV entry inhibitors | nih.gov |

Anti-Alzheimer's Disease Activities (Anti-Amyloid Aggregation)

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques in the brain. The aggregation of the Aβ peptide, particularly the Aβ42 isoform, is considered a key pathogenic event. Consequently, inhibiting Aβ aggregation is a major therapeutic strategy.

Benzofuran and its derivatives have emerged as a promising class of compounds for modulating Aβ42 aggregation. A study on N-phenylbenzofuran-2-carboxamide derivatives demonstrated that the presence of a 3-hydroxy-4-methoxyphenyl or 4-hydroxy-3-methoxyphenyl ring was crucial for inhibiting Aβ42 aggregation. Specifically, compounds 4a and 4b showed concentration-dependent inhibition of Aβ42 aggregation, with a maximum inhibition of 54% observed for compound 4b at 25 μM. Furthermore, some of these derivatives provided significant neuroprotection to neuronal cells against Aβ42-induced cytotoxicity. Another study on new benzodihydrofuran derivatives, specifically fluorinated chalcones, also showed inhibition of the Aβ aggregation rate and a cytoprotective effect against Aβ toxicity.

| Compound | Activity | Maximum Inhibition (%) | Concentration (µM) | Reference |

| 4a (N-phenylbenzofuran-2-carboxamide derivative) | Inhibition of Aβ42 aggregation | Not specified | 25 | |

| 4b (N-phenylbenzofuran-2-carboxamide derivative) | Inhibition of Aβ42 aggregation | 54 | 25 | |

| Fluorinated chalcones (benzodihydrofuran derivatives) | Inhibition of Aβ aggregation rate | Not specified | Not specified |

Computational and Molecular Modeling Studies on 7-Bromo-2,3-dihydro-1-benzofuran-5-ol Remain Unexplored

Following a comprehensive review of scientific literature and chemical databases, it has been determined that specific computational chemistry and molecular modeling studies for the compound 7-Bromo-2,3-dihydro-1-benzofuran-5-ol are not publicly available. Research detailing Density Functional Theory (DFT) analyses—including HOMO-LUMO energy gaps, spectroscopic predictions, Molecular Electrostatic Potential (MESP), and Natural Bond Orbital (NBO) analysis—for this specific molecule has not been published. Similarly, molecular docking investigations to predict its binding orientation and affinity to biological targets are also absent from the current body of scientific work.

While computational studies have been conducted on other derivatives of benzofuran and dihydrobenzofuran, the unique electronic and structural characteristics imparted by the specific bromine and hydroxyl substitutions at the 7- and 5-positions of the 2,3-dihydro-1-benzofuran core mean that data from other analogs cannot be accurately extrapolated to this compound.

Therefore, it is not possible to provide a detailed, scientifically accurate article on the computational chemistry and molecular modeling of 7-Bromo-2,3-dihydro-1-benzofuran-5-ol as per the requested outline, due to the lack of specific research data for this molecule.

Computational Chemistry and Molecular Modeling of 7 Bromo 2,3 Dihydro 1 Benzofuran 5 Ol

Molecular Docking Investigations for Ligand-Target Interactions

Identification of Key Amino Acid Residues Involved in Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying key amino acid residues within a protein's active site that are crucial for ligand binding.

However, a thorough search of existing research reveals no published molecular docking studies specifically involving 7-Bromo-2,3-dihydro-1-benzofuran-5-ol. Consequently, there is no data available to identify the key amino acid residues that may be involved in its binding to any specific protein target. While studies on other benzofuran (B130515) derivatives exist, extrapolating such findings to 7-Bromo-2,3-dihydro-1-benzofuran-5-ol would be speculative and scientifically unsound without direct computational evidence.

Advanced Topological Analyses

Advanced topological analyses provide profound insights into the nature of chemical bonds and non-covalent interactions within a molecule. These methods, grounded in quantum mechanics, include Noncovalent Interaction (NCI) analysis, Localized Orbital Locator (LOL), Electron Localization Function (ELF), Reduced Density Gradient (RDG), and the Quantum Theory of Atoms in Molecules (QTAIM).

A diligent search for research applying these advanced topological analyses to 7-Bromo-2,3-dihydro-1-benzofuran-5-ol has yielded no specific studies. Therefore, there are no computational data or detailed research findings to report on the following for this particular compound:

Noncovalent Interaction (NCI) analysis: To identify and visualize non-covalent interactions.

Localized Orbital Locator (LOL) and Electron Localization Function (ELF): To map the regions of electron localization in the molecule.

Reduced Density Gradient (RDG): To analyze weak interactions.

Quantum Theory of Atoms in Molecules (QTAIM): To define atomic properties and bond paths.

Without such studies, a detailed, data-driven discussion on the electronic structure and bonding characteristics of 7-Bromo-2,3-dihydro-1-benzofuran-5-ol from a topological perspective is not possible at this time.

Analytical Methodologies for the Characterization of 7 Bromo 2,3 Dihydro 1 Benzofuran 5 Ol and Its Derivatives

Spectroscopic Techniques (NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of 7-Bromo-2,3-dihydro-1-benzofuran-5-ol and its derivatives by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 7-Bromo-2,3-dihydro-1-benzofuran-5-ol, ¹H NMR would provide information about the number of different types of protons, their chemical environment, and their proximity to one another. The aromatic protons would appear as distinct signals in the downfield region of the spectrum, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The protons of the dihydrofuran ring would appear more upfield, and their coupling would confirm their connectivity. ¹³C NMR spectroscopy would complement this by identifying the number of unique carbon atoms in the molecule, including the aromatic, aliphatic, and oxygen- and bromine-substituted carbons.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 7-Bromo-2,3-dihydro-1-benzofuran-5-ol would be expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl (-OH) group. Absorptions corresponding to C-H stretching of the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O stretching of the ether and the phenol (B47542) would also give rise to distinct bands in the fingerprint region (typically 1000-1300 cm⁻¹). The presence of the bromine atom would result in a C-Br stretching vibration at lower frequencies, typically in the range of 500-600 cm⁻¹.

| Adduct | Predicted m/z |

| [M+H]⁺ | 214.97022 |

| [M+Na]⁺ | 236.95216 |

| [M-H]⁻ | 212.95566 |

| [M]⁺ | 213.96239 |

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC)

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating components of a mixture and determining the purity of a compound. For 7-Bromo-2,3-dihydro-1-benzofuran-5-ol, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The retention time of the compound would be a characteristic property under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature). By comparing the chromatogram of a synthesized sample to that of a standard, its purity can be determined. The presence of any impurities would be indicated by additional peaks in the chromatogram.

X-ray Crystallography for Structural Elucidation and Absolute Configuration

While spectroscopic methods provide valuable information about the connectivity of atoms in a molecule, X-ray crystallography provides a definitive three-dimensional structure.

Strategic Applications of 7 Bromo 2,3 Dihydro 1 Benzofuran 5 Ol in Organic Synthesis

Use as a Versatile Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of the bromo and hydroxyl functionalities on the 2,3-dihydro-1-benzofuran scaffold makes 7-Bromo-2,3-dihydro-1-benzofuran-5-ol a highly useful intermediate for the synthesis of more intricate molecular architectures. The bromine atom can participate in a wide range of coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of various carbon-based substituents. Simultaneously, the phenolic hydroxyl group can be readily alkylated, acylated, or used in etherification reactions to further elaborate the molecular structure.

A significant application of this compound is demonstrated in its use as a key intermediate in the synthesis of potent and selective inhibitors of Transcriptional Enhanced Associate Domain (TEAD). google.com In this context, the dihydrobenzofuran moiety serves as a central scaffold upon which the final inhibitor molecule is constructed. The synthetic route leverages the reactivity of both the bromine and hydroxyl groups to build up the complex structure required for biological activity.

| Intermediate | Reaction Type | Subsequent Moiety Introduced | Final Product Class |

| 7-Bromo-2,3-dihydro-1-benzofuran-5-ol | Cross-coupling (e.g., Suzuki, Buchwald-Hartwig) | Aryl, heteroaryl, or alkyl groups | Complex polycyclic systems |

| 7-Bromo-2,3-dihydro-1-benzofuran-5-ol | Etherification/Alkylation | Substituted alkyl or aryl chains | Biologically active ethers |

| 7-Bromo-2,3-dihydro-1-benzofuran-5-ol | Nucleophilic aromatic substitution | Amines, thiols, or other nucleophiles | Substituted benzofuran (B130515) derivatives |

Building Block for the Construction of Diverse Heterocyclic Systems

The inherent structure of 7-Bromo-2,3-dihydro-1-benzofuran-5-ol, containing a fused heterocyclic system, makes it an ideal starting point for the synthesis of a variety of other heterocyclic structures. The reactivity of the aromatic ring, activated by the hydroxyl group and substituted with a bromine atom, allows for cyclization reactions that can lead to the formation of new fused ring systems.

For instance, the phenolic hydroxyl group can be used to direct ortho-lithiation or other electrophilic substitution reactions, which can then be followed by intramolecular cyclization to construct novel heterocyclic frameworks. Furthermore, the dihydrofuran ring itself can be chemically modified, for example, through ring-opening reactions followed by subsequent cyclization to yield different heterocyclic cores. This versatility allows synthetic chemists to access a broad range of molecular architectures with potential applications in materials science and medicinal chemistry. The benzofuran scaffold is a core component in a large number of biologically active natural and synthetic compounds.

Precursor for Agrochemical and Pharmaceutical Development

The 2,3-dihydro-1-benzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. This makes 7-Bromo-2,3-dihydro-1-benzofuran-5-ol a valuable precursor for the development of new pharmaceutical agents. As previously mentioned, a notable example is its use in the synthesis of TEAD inhibitors, which are being investigated for their potential in cancer therapy. google.com

In the realm of agrochemicals, benzofuran derivatives have shown promise as potent antifungal agents. The structural motifs present in 7-Bromo-2,3-dihydro-1-benzofuran-5-ol can be elaborated to design novel fungicides. The bromine atom, for instance, can be a site for introducing toxophoric groups that enhance the antifungal activity of the resulting molecule. The development of new agrochemicals is crucial for ensuring food security, and this compound serves as a valuable starting point for the discovery of new crop protection agents.

| Application Area | Target | Example of Final Product/Target Class |

| Pharmaceutical | TEAD | Small molecule inhibitors for oncology |

| Pharmaceutical | Various Enzymes/Receptors | Kinase inhibitors, GPCR modulators |

| Agrochemical | Fungal Pathogens | Novel benzofuran-based fungicides |

| Agrochemical | Insect Pests | Insecticides with novel modes of action |

Patent Landscape and Intellectual Property Analysis for 7 Bromo 2,3 Dihydro 1 Benzofuran 5 Ol Derivatives

Review of Existing Patents Covering the Chemical Compound and its Analogues

A comprehensive review of the patent landscape reveals that while 7-Bromo-2,3-dihydro-1-benzofuran-5-ol is not explicitly mentioned, numerous patents protect structurally related compounds. The core scaffold of 2,3-dihydro-1-benzofuran-5-ol is a common feature in patents for compounds developed for a variety of therapeutic purposes.

One of the key areas where this scaffold has been patented is for its anti-inflammatory properties. For instance, a patent for 6-substituted 5-hydroxy-2,3-dihydrobenzofurans as inhibitors of leukotriene biosynthesis highlights the potential of this chemical class in treating inflammatory conditions. google.com The patent describes the synthesis of various derivatives and their biological activity, and notably, it includes the bromination of 2,3-dihydro-5-benzofuranol, indicating that halogenated derivatives fall within the scope of their intellectual property. google.com

Another relevant patent discloses the preparation method of 7-bromobenzofuran, which, although not the dihydro- variant, underscores the interest in brominated benzofurans for potential applications. google.com The synthesis route described in this patent could potentially be adapted to produce the dihydro- form, making it a relevant piece of prior art.

The following table summarizes representative patents for benzofuran (B130515) and dihydrobenzofuran derivatives, illustrating the range of therapeutic applications and the assignees active in this field.

| Patent Number | Title | Assignee/Applicant | Therapeutic Area |

| US4966907A | 6-substituted 5-hydroxy-2,3-dihydrobenzofurans as inhibitors of leukotriene biosynthesis | Not specified in available data | Anti-inflammatory |

| CN103724305A | Preparation method of 7-bromobenzofuran | Not specified in available data | Synthesis Intermediate |

| PT98576B | Preparation of benzofuran benzotiophene derivatives indole (B1671886) or indolizin and compositions containing them | Not specified in available data | Cardiovascular diseases |

Trends in Patenting for Benzofuran-Based Pharmacophores

The benzofuran scaffold is a well-established pharmacophore in medicinal chemistry, leading to a consistent and broad trend in patenting. Analysis of the patent literature reveals several key trends for benzofuran-based compounds.

Diverse Therapeutic Applications: Patents for benzofuran derivatives cover a wide array of therapeutic areas. These include, but are not limited to, anti-inflammatory, cardiovascular, and central nervous system disorders. The versatility of the benzofuran ring system allows for the development of compounds with diverse biological activities. For example, some derivatives are being investigated for their potential in treating angina, hypertension, and arrhythmia. google.com

Focus on Substitution Patterns: A significant trend in the patenting of benzofuran-based pharmacophores is the exploration of various substitution patterns to modulate the pharmacological activity, selectivity, and pharmacokinetic properties of the compounds. Halogenation, particularly bromination and chlorination, is a common strategy employed by medicinal chemists. The introduction of a bromine atom, as in the case of 7-Bromo-2,3-dihydro-1-benzofuran-5-ol, can significantly alter the electronic and lipophilic properties of the molecule, potentially leading to enhanced biological activity and improved drug-like properties.

Broad Markush Structures: Many patents in this area utilize broad Markush structures in their claims. This strategy allows companies to protect a large number of related compounds with a single patent, thereby creating a strong intellectual property position and limiting the ability of competitors to design around their invention. It is highly probable that 7-Bromo-2,3-dihydro-1-benzofuran-5-ol is encompassed within the scope of one or more of these broad patents, even if not explicitly named.

The following table summarizes the key trends in the patenting of benzofuran-based pharmacophores.

| Trend | Description |

| Broad Therapeutic Scope | Patents cover a wide range of diseases, including inflammatory conditions, cardiovascular disorders, and neurological diseases. |

| Extensive Derivatization | Significant focus on creating libraries of compounds with diverse substitution patterns to optimize biological activity. |

| Halogenation as a Key Strategy | Frequent use of halogens, such as bromine and chlorine, to enhance the pharmacological properties of the molecules. |

| Use of Broad Markush Claims | A common practice to secure a wide intellectual property space and protect a large family of related compounds. |

Emerging Research Avenues and Future Perspectives for 7 Bromo 2,3 Dihydro 1 Benzofuran 5 Ol

Development of Next-Generation Therapeutic Agents with Improved Selectivity and Potency

The 2,3-dihydro-1-benzofuran framework serves as a valuable scaffold for the creation of synthetic derivatives with therapeutic potential. mdpi.com A significant area of research focuses on modifying the core structure of 7-Bromo-2,3-dihydro-1-benzofuran-5-ol to develop next-generation therapeutic agents with enhanced selectivity and potency. Numerous studies have demonstrated that derivatives of this scaffold exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. nih.govresearchgate.net

One notable example is the design of 2,3-dihydro-1-benzofuran derivatives as potent and selective cannabinoid receptor 2 (CB2) agonists. nih.govnih.gov In an effort to improve the druglike properties of a series of N-alkyl-isatin acylhydrazone derivatives, researchers designed and synthesized a new series of 2,3-dihydro-1-benzofuran derivatives. nih.govnih.gov These compounds were found to be potent and selective CB2 agonists, which are of interest for the treatment of neuropathic pain without the central side effects associated with CB1 agonists. nih.gov The structure-activity relationship (SAR) studies of these derivatives have provided valuable insights into the structural requirements for high potency and selectivity. nih.govnih.gov For instance, the introduction of specific substituents at various positions on the benzofuran (B130515) ring has been shown to significantly influence the biological activity. nih.gov

The anticancer potential of benzofuran derivatives is another active area of investigation. nih.govresearchgate.netdntb.gov.uaresearchgate.net Research has shown that certain substituted benzofurans exhibit significant cell growth inhibitory effects against various cancer cell lines. nih.gov Preliminary SAR studies on benzofuran compounds have indicated that the nature and position of substituents are crucial for their cytotoxic activity. nih.gov For example, the introduction of a halogen or a hydroxyl group at the 5-position, as seen in 7-Bromo-2,3-dihydro-1-benzofuran-5-ol, is closely related to the compound's biological activity. nih.gov

The development of these next-generation agents often involves the synthesis of libraries of compounds with systematic structural variations. acs.org These libraries are then screened to identify lead compounds with improved pharmacological profiles.

Table 1: Examples of Biologically Active 2,3-Dihydro-1-benzofuran Derivatives

| Compound/Derivative | Biological Target/Activity | Therapeutic Potential |